molecular formula C10H4BrClFNO2 B1447025 3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione CAS No. 1706459-74-6

3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

Cat. No. B1447025
CAS RN: 1706459-74-6
M. Wt: 304.5 g/mol
InChI Key: PLVWONDMQCIIOX-UHFFFAOYSA-N
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Description

3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, also known as “3-Bromo-1-FCP”, is a brominated organic compound that finds its application in various scientific research and laboratory experiments. It is a versatile compound that can be used in a variety of ways and is known for its stability and low toxicity.

Scientific Research Applications

Pharmaceutical Chemistry

3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione: is a compound that can be utilized in the synthesis of various pharmaceutical agents. Its structure, which includes multiple halogens, makes it a valuable intermediate in creating molecules with potential biological activity. For instance, compounds with similar structures have been used to develop new antimicrobial agents with better pharmacodynamic and pharmacokinetic properties .

Medicinal Applications

In medicine, this compound’s derivatives could be explored for their therapeutic potential. The presence of a pyrrole-dione unit suggests that it might interact with biological systems in significant ways. Research on similar nitrogen-containing heterocycles has shown a wide range of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Materials Science

The bromo and fluoro substituents on the phenyl ring of 3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione may offer unique electronic properties, making it a candidate for use in materials science. Such compounds can be part of the synthesis of novel materials with specific optical or electrical characteristics .

Agrochemistry

In the field of agrochemistry, the compound could be used to develop new pesticides or herbicides. The structural complexity and the presence of reactive functional groups may allow for the creation of compounds that target specific enzymes or receptors in pests .

Organic Catalysts

This compound could serve as a building block for the synthesis of organic catalysts. Its reactive sites might be used to create catalytic centers that facilitate various chemical reactions, potentially leading to more efficient synthesis processes in organic chemistry .

Drug Discovery

Given its structural features, 3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione could be a valuable scaffold in drug discovery. It could be incorporated into larger, biologically active molecules, contributing to the pharmacophore and enhancing the interaction with biological targets .

properties

IUPAC Name

3-bromo-1-(3-chloro-4-fluorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClFNO2/c11-6-4-9(15)14(10(6)16)5-1-2-8(13)7(12)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVWONDMQCIIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=C(C2=O)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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